alanyl-D-alanine
Overview
Description
Alanyl-D-alanine, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
L-Alanyl-D-Alanine (H-ALA-D-ALA-OH) primarily targets the D-Alanine-D-Alanine ligase and D-aminopeptidase . These enzymes play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
L-Alanyl-D-Alanine acts as a substrate for D-Alanine-D-Alanine ligase and D-aminopeptidase . It constitutes the terminus of the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction . This reaction is catalyzed by D-Alanine-D-Alanine ligase .
Biochemical Pathways
The compound is involved in the biosynthesis of peptidoglycan . It constitutes the terminus of the peptide part of the peptidoglycan monomer unit, which is crucial for bacterial cell wall synthesis . The compound is also a part of the C5-pathway or Beale pathway , which starts from glutamic acid .
Pharmacokinetics
The compound’s solubility, density, and boiling point have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
The interaction of L-Alanyl-D-Alanine with its targets leads to the synthesis of peptidoglycan, a major component of bacterial cell walls . This process is crucial for bacterial growth and survival.
Biochemical Analysis
Biochemical Properties
Alanyl-D-alanine is involved in several biochemical reactions, particularly in the synthesis of peptidoglycan. It interacts with various enzymes, including D-alanine-D-alanine ligase, which catalyzes the formation of the dipeptide from two D-alanine molecules. This interaction is crucial for the cross-linking of peptidoglycan strands, providing structural stability to bacterial cell walls . Additionally, this compound interacts with penicillin-binding proteins, which are involved in the final stages of peptidoglycan synthesis and remodeling .
Cellular Effects
This compound significantly impacts various types of cells, particularly bacterial cells. It influences cell function by participating in the construction of the cell wall, which is vital for cell shape and protection. The presence of this compound in the peptidoglycan layer affects cell signaling pathways, gene expression, and cellular metabolism by maintaining the integrity and functionality of the cell wall . Disruption in the synthesis of this compound can lead to weakened cell walls, making bacteria more susceptible to environmental stress and antibiotics.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into the peptidoglycan structure through the action of D-alanine-D-alanine ligase. This enzyme catalyzes the formation of the dipeptide bond between two D-alanine molecules, which is then incorporated into the peptidoglycan precursor. This compound also binds to penicillin-binding proteins, inhibiting their activity and preventing the cross-linking of peptidoglycan strands . This inhibition is the basis for the antibacterial action of beta-lactam antibiotics, which target these proteins and disrupt cell wall synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors in its effectiveness. Studies have shown that this compound can be stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cell wall composition and structure, influencing bacterial growth and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell wall synthesis and bacterial growth. At high doses, it can lead to toxic effects, including cell wall disruption and bacterial cell death . Threshold effects have been observed, where a specific concentration of this compound is required to achieve optimal cell wall synthesis without causing adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of peptidoglycan biosynthesis. It interacts with enzymes such as D-alanine-D-alanine ligase and penicillin-binding proteins, which are essential for the formation and cross-linking of peptidoglycan strands . These interactions affect metabolic flux and the levels of metabolites involved in cell wall synthesis, influencing the overall metabolic state of bacterial cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These proteins facilitate the movement of this compound to the sites of peptidoglycan synthesis, ensuring its availability for incorporation into the cell wall . The localization and accumulation of this compound are critical for its function in maintaining cell wall integrity.
Subcellular Localization
This compound is localized in the cytoplasm and cell wall of bacterial cells. It is directed to these compartments through targeting signals and post-translational modifications that ensure its proper incorporation into the peptidoglycan structure . The subcellular localization of this compound is essential for its activity and function in cell wall synthesis and maintenance.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016945 | |
Record name | L-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-80-5 | |
Record name | Alanyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALANYL-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological function of alanyl-D-alanine?
A1: this compound is a crucial component of peptidoglycan, the main structural polymer of bacterial cell walls. It forms the terminal dipeptide unit of the pentapeptide side chains attached to N-acetylmuramic acid, a key building block of peptidoglycan. [, , ]
Q2: How does this compound contribute to bacterial cell wall integrity?
A2: this compound participates in the transpeptidation reaction, the final step of peptidoglycan biosynthesis. During transpeptidation, specific enzymes called D-alanyl-D-alanine transpeptidases (also known as penicillin-binding proteins) cleave the terminal D-alanine residue of one pentapeptide and form a peptide bond with the penultimate D-alanine of another pentapeptide on an adjacent glycan strand. This cross-linking process provides rigidity and strength to the bacterial cell wall. [, , , , ]
Q3: What happens when this compound synthesis is disrupted?
A3: Interfering with this compound synthesis weakens the bacterial cell wall, making the bacteria susceptible to lysis and death. This makes the enzymes involved in this compound biosynthesis, such as alanine racemase and D-alanyl-D-alanine ligase, attractive targets for antibacterial drug development. [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H12N2O4. Its molecular weight is 192.17 g/mol.
Q5: Is there information available about the material compatibility and stability of this compound under various conditions?
A5: The provided research papers primarily focus on the biological aspects of this compound and do not delve into its material compatibility or stability in non-biological contexts.
Q6: Has computational chemistry been used to study this compound?
A7: Yes, molecular modeling and dynamics simulations have been employed to study the interaction of this compound and its analogs with enzymes like D-alanyl-D-alanine peptidases. These studies aim to understand the structural basis of substrate specificity and design more potent inhibitors targeting these enzymes. [, ]
Q7: How do structural modifications of this compound impact its interaction with target enzymes?
A8: Extensive research has focused on understanding how changes in the this compound structure affect its binding to D-alanyl-D-alanine peptidases and transpeptidases. For instance, replacing the terminal D-alanine with other amino acids or introducing bulky substituents can significantly decrease or abolish the interaction, turning these modified peptides into competitive inhibitors. [, , , ]
Q8: What are the implications of this compound SAR for antibiotic development?
A9: Understanding the structural features essential for this compound recognition by bacterial enzymes is crucial for developing novel antibiotics. Compounds mimicking the structure of this compound or its analogs, like the glycopeptide antibiotic vancomycin, can bind to these enzymes and inhibit cell wall synthesis, ultimately leading to bacterial death. [, , , , , ]
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